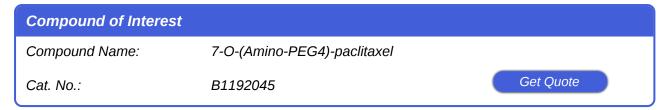


Synthesis and Characterization of 7-O-(Amino-PEG4)-paclitaxel: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **7-O-(Amino-PEG4)-paclitaxel**, a derivative of the potent anti-cancer agent paclitaxel. This modification, involving the attachment of a short polyethylene glycol (PEG) linker with a terminal amine group at the 7-hydroxyl position, is of significant interest for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). The introduction of the hydrophilic PEG linker can improve aqueous solubility and provides a reactive handle for conjugation to targeting moieties.

Physicochemical Properties

A summary of the key physicochemical properties of **7-O-(Amino-PEG4)-paclitaxel** is presented in Table 1. This data is compiled from commercially available sources and provides essential information for researchers working with this compound.[1][2][3][4][5]

Table 1: Physicochemical Properties of **7-O-(Amino-PEG4)-paclitaxel**



Property	Value	Reference
Molecular Formula	C58H72N2O19	[2][3][4][5]
Molecular Weight	1101.19 g/mol	[2][3][4][6]
Appearance	Solid	[2][4]
Purity	≥95% - 98.66%	[1][2][5]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[1][6]
Solubility	Soluble in DMSO (≥ 50 mg/mL)	[6]

Synthesis of 7-O-(Amino-PEG4)-paclitaxel

The synthesis of **7-O-(Amino-PEG4)-paclitaxel** requires a multi-step approach involving the selective protection and deprotection of the various hydroxyl groups on the paclitaxel molecule. The general strategy involves the protection of the more reactive 2'-hydroxyl group, followed by the functionalization of the 7-hydroxyl group, and subsequent deprotection steps. While a specific, publicly available, step-by-step protocol for this exact molecule is scarce, a representative synthetic route can be proposed based on established methods for paclitaxel modification described in patent literature.[7][8][9][10]

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a three-stage process:

- Selective Protection: Protection of the 2'-hydroxyl group of paclitaxel to prevent its reaction in subsequent steps.
- PEGylation: Introduction of the amino-PEG4 linker at the 7-O position. This step itself involves the use of a protected amino-PEG linker.
- Deprotection: Removal of the protecting groups to yield the final product.





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Caption: Proposed synthetic workflow for 7-O-(Amino-PEG4)-paclitaxel.

Experimental Protocol

The following is a representative experimental protocol synthesized from general procedures for paclitaxel modification. Note: This protocol is for informational purposes and should be adapted and optimized by qualified personnel.

Materials:

- Paclitaxel
- tert-Butyldimethylsilyl chloride (TBDMSCI)
- Imidazole
- N-(tert-Butoxycarbonyl)-15-amino-4,7,10,13-tetraoxapentadecanoic acid (Boc-NH-PEG4-COOH)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Dimethylformamide (DMF), anhydrous
- Trifluoroacetic acid (TFA)
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:



- Protection of 2'-Hydroxyl Group:
 - Dissolve paclitaxel in anhydrous DMF.
 - Add imidazole followed by TBDMSCI.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
 - Quench the reaction and extract the product with an organic solvent.
 - Purify the resulting 2'-O-TBDMS-paclitaxel by column chromatography.
- PEGylation at the 7-O Position:
 - o Dissolve 2'-O-TBDMS-paclitaxel and Boc-NH-PEG4-COOH in anhydrous DCM.
 - Add DMAP and then DCC to the solution.
 - Stir the reaction at room temperature until completion (monitor by TLC).
 - Filter the reaction mixture to remove the dicyclohexylurea byproduct.
 - Concentrate the filtrate and purify the crude product by column chromatography to obtain 2'-O-TBDMS-7-O-(Boc-amino-PEG4)-paclitaxel.
- Deprotection:
 - Dissolve the protected intermediate in a solution of TFA in DCM.
 - Stir the reaction at room temperature, monitoring the removal of both the TBDMS and Boc protecting groups by TLC or HPLC.
 - Once the reaction is complete, neutralize the excess acid.
 - Concentrate the solution and purify the final product, 7-O-(Amino-PEG4)-paclitaxel, by preparative HPLC.



Characterization of 7-O-(Amino-PEG4)-paclitaxel

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of **7-O-(Amino-PEG4)-paclitaxel** and for monitoring the progress of the synthesis and purification steps. A validated reverse-phase HPLC (RP-HPLC) method is typically used.

Table 2: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 μm)
Mobile Phase	Gradient of acetonitrile and water
Flow Rate	1.2 mL/min
Detection	UV at 227 nm
Column Temperature	40°C

This table provides a general set of parameters; method development and validation are crucial for accurate analysis.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[13]

Expected Mass Spectrometry Data:



Calculated Monoisotopic Mass: 1100.4781 g/mol

• Expected [M+H]+: 1101.4854 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of **7-O-(Amino-PEG4)-paclitaxel**. Both ¹H and ¹³C NMR are used to confirm the structure of the paclitaxel core and the presence of the PEG linker. The chemical shifts of the protons and carbons near the 7-position will be significantly different from those in unmodified paclitaxel.[14][15][16][17][18]

Expected ¹H NMR Spectral Features:

- Characteristic signals for the paclitaxel core protons.
- A distinct set of signals corresponding to the ethylene glycol units of the PEG4 linker, typically in the range of 3.5-3.7 ppm.
- Shifts in the signals of the protons at or near the C-7 position of the paclitaxel skeleton compared to the parent drug.

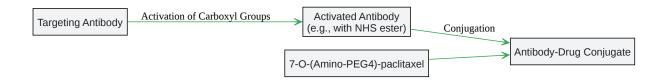
Application in Drug Development

7-O-(Amino-PEG4)-paclitaxel serves as a valuable intermediate in the development of targeted cancer therapies.[1][19][20] The terminal amine group provides a reactive site for conjugation to various targeting ligands, such as antibodies, to form ADCs. This approach aims to increase the therapeutic index of paclitaxel by delivering it specifically to cancer cells, thereby reducing systemic toxicity.[21][22]

ADC Conjugation Workflow

The general workflow for creating an ADC using this linker involves activating a carboxyl group on the antibody or a bifunctional cross-linker and then reacting it with the primary amine of **7-O-(Amino-PEG4)-paclitaxel**.





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Caption: General workflow for ADC synthesis.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of **7-O- (Amino-PEG4)-paclitaxel**. The provided information on its physicochemical properties, a representative synthetic protocol, and analytical characterization methods serves as a valuable resource for researchers in the field of oncology drug development. The ability to functionalize paclitaxel at the 7-O position with a hydrophilic, amine-terminated linker opens up new possibilities for creating more effective and targeted cancer therapies. Further research and development in this area are crucial for advancing the clinical potential of paclitaxel-based therapeutics.

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